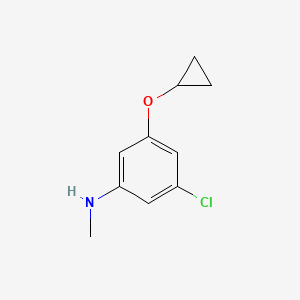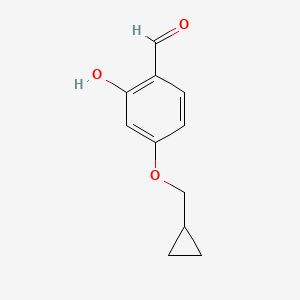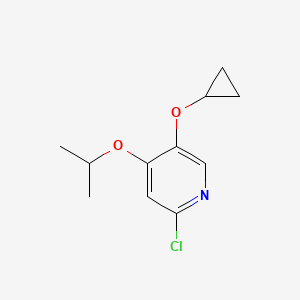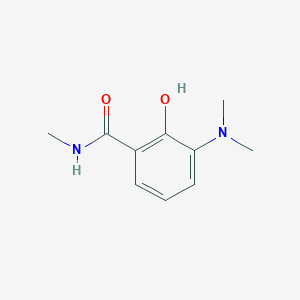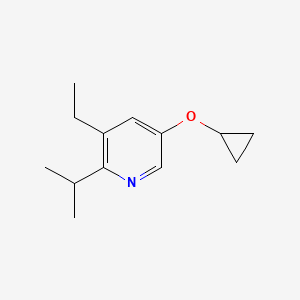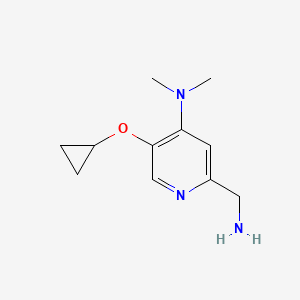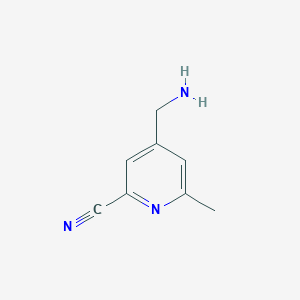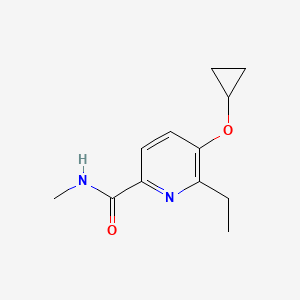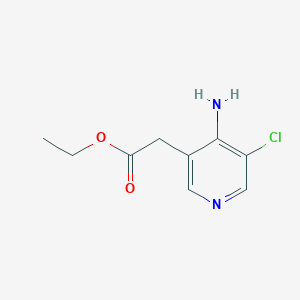
2-(2-Aminoethyl)-6-iodoisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-iodoisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles It features an iodine atom at the 6th position and an aminoethyl group at the 2nd position on the isonicotinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-iodoisonicotinonitrile typically involves the introduction of the iodine atom and the aminoethyl group onto the isonicotinonitrile ring. One common method is the nucleophilic substitution reaction where an appropriate precursor is reacted with iodine and an aminoethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-6-iodoisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isonicotinonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-6-iodoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-6-iodoisonicotinonitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence biological pathways or chemical reactions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Contains an aminoethyl group but lacks the iodine and nitrile functionalities.
4-(2-Aminoethyl)aniline: Similar aminoethyl group but different aromatic ring structure.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in different applications .
Eigenschaften
CAS-Nummer |
1393552-26-5 |
|---|---|
Molekularformel |
C8H8IN3 |
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8IN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2 |
InChI-Schlüssel |
NWAMUSXWANQWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


